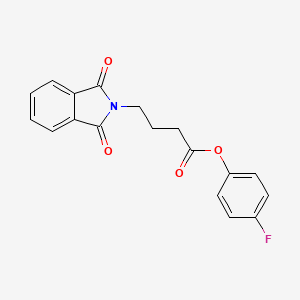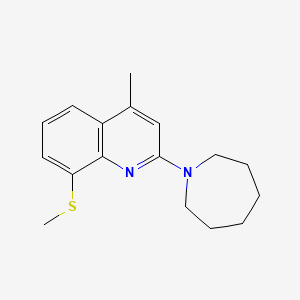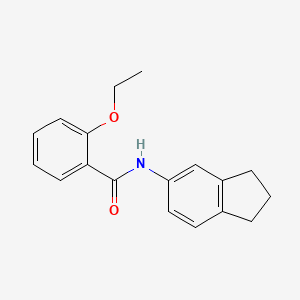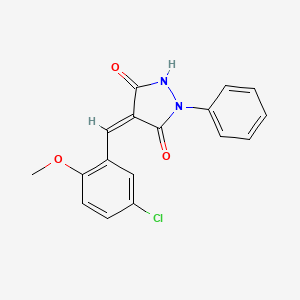
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by CI-994 leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression. This property of CI-994 has led to its use in scientific research for studying gene expression and epigenetic regulation.
Wirkmechanismus
The mechanism of action of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide involves inhibition of HDAC enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its effect on gene expression, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been reported to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for HDAC enzymes. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to selectively inhibit class I and II HDAC enzymes, which are often overexpressed in cancer cells. This specificity makes 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide a useful tool for studying the role of HDACs in cancer and other diseases. One limitation of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. Another potential direction is the use of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in combination with other drugs to enhance its anti-cancer effects. Additionally, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide may have potential therapeutic applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully explore these potential applications.
Synthesemethoden
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N-ethylmorpholine and sulfur dioxide. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. This synthesis method has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications. One area of research where 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been particularly useful is in the study of cancer. HDACs are often overexpressed in cancer cells, which leads to increased chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes, which can result in cell cycle arrest and apoptosis of cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKUSXNXSHKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6647645 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)



![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
